

# NDI-091143: A Deep Dive into its Role in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**NDI-091143** has emerged as a potent and highly selective allosteric inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cancer cell metabolism. ACLY serves as a central hub, linking glucose metabolism to the synthesis of fatty acids and cholesterol, processes that are fundamental for the rapid proliferation and survival of cancer cells.[1][2][3] This technical guide provides a comprehensive overview of **NDI-091143**, detailing its mechanism of action, its impact on cancer cell metabolism, and the experimental methodologies used to characterize its effects.

## Mechanism of Action: Allosteric Inhibition of a Key Metabolic Enzyme

**NDI-091143** distinguishes itself through its unique allosteric mechanism of action. Unlike competitive inhibitors that bind to the active site, **NDI-091143** binds to a novel, mostly hydrophobic cavity adjacent to the citrate-binding site of ACLY.[4] This binding event induces significant conformational changes in the enzyme, which in turn indirectly disrupt the binding of citrate, a primary substrate for ACLY.[4] This allosteric inhibition is highly effective, leading to a potent blockade of ACLY's enzymatic activity.



The primary function of ACLY is to catalyze the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The acetyl-CoA produced is a critical building block for two major biosynthetic pathways essential for cancer cell growth:

- De Novo Fatty Acid Synthesis: Provides the necessary lipids for the formation of new cell membranes.[2]
- Cholesterol Biosynthesis: A crucial component of cell membranes and a precursor for signaling molecules.[2]

By inhibiting ACLY, **NDI-091143** effectively cuts off the supply of cytosolic acetyl-CoA, thereby crippling these vital biosynthetic processes in cancer cells.

#### Impact on Cancer Cell Metabolism

The inhibition of ACLY by **NDI-091143** triggers a cascade of metabolic consequences that are detrimental to cancer cells, which are often highly dependent on de novo lipogenesis for their growth and proliferation.[2]

#### **Disruption of Fatty Acid Synthesis**

Cancer cells exhibit a heightened rate of fatty acid synthesis to support the demands of rapid cell division and membrane expansion.[5] By blocking the production of acetyl-CoA, **NDI-091143** directly inhibits this process. This leads to a reduction in the availability of fatty acids, which are essential for:

- Membrane Biogenesis: The formation of new cellular and organellar membranes.
- Energy Storage: Stored in the form of triglycerides within lipid droplets.
- Protein Modification: Such as palmitoylation, which affects protein localization and function.

Studies have shown that inhibition of ACLY can lead to a decrease in cellular lipid content and the accumulation of lipid droplets with altered fatty acid composition.[6][7][8]

#### **Attenuation of Cholesterol Biosynthesis**



The acetyl-CoA generated by ACLY is also the precursor for the mevalonate pathway, which is responsible for cholesterol biosynthesis.[2] Cholesterol is not only a critical structural component of cell membranes, influencing their fluidity and the function of membrane-associated proteins, but also a precursor for steroid hormones.[9] Many cancer cells exhibit upregulated cholesterol synthesis to support their high proliferation rates.[10] By cutting off the acetyl-CoA supply, **NDI-091143** can effectively reduce cholesterol production, further impeding cancer cell growth.

#### **Modulation of Histone Acetylation**

A crucial, yet less direct, consequence of ACLY inhibition is its impact on histone acetylation. Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones, an epigenetic modification that plays a critical role in gene expression.[11] Histone acetylation generally leads to a more open chromatin structure, facilitating the transcription of genes involved in cell proliferation and survival.[12]

In cancer cells, the high metabolic flux often results in an abundance of acetyl-CoA, leading to altered histone acetylation patterns that promote oncogenic gene expression.[3] By depleting the pool of nucleocytosolic acetyl-CoA, **NDI-091143** can lead to a decrease in histone acetylation, potentially reversing these pro-cancerous epigenetic changes and altering the expression of genes critical for tumor growth.[3][13]

## **Therapeutic Potential in Oncology**

The reliance of many cancer types on the metabolic pathways governed by ACLY makes **NDI-091143** a promising candidate for anti-cancer therapy.[2] Overexpression of ACLY has been observed in a variety of cancers, including those of the breast, liver, colon, lung, and prostate, and is often correlated with a poor prognosis.[2]

By targeting this metabolic vulnerability, **NDI-091143** has been shown to:

- Inhibit Cancer Cell Proliferation: By depriving cells of essential building blocks for growth.
- Induce Apoptosis: Depletion of lipids and disruption of signaling pathways can trigger programmed cell death.[2][14]
- Suppress Clonogenic Survival: Reduces the ability of single cancer cells to form colonies.



Specifically, studies have demonstrated that **NDI-091143** can suppress the growth and clonogenic ability of thyroid cancer cells in a dose- and time-dependent manner.[14] Furthermore, it has been shown to increase the proportion of cells in the sub-G1 phase of the cell cycle and the number of annexin V-positive cells, both indicators of apoptosis.[14]

## **Quantitative Data on NDI-091143 Activity**

The following tables summarize the key quantitative data available for NDI-091143.

| Parameter | Value  | Assay Method                 | Reference |
|-----------|--------|------------------------------|-----------|
| IC50      | 2.1 nM | ADP-Glo Assay                | [5][15]   |
| Ki        | 7.0 nM | Cell-free assay              | [5][15]   |
| Kd        | 2.2 nM | Surface Plasmon<br>Resonance | [5]       |

Table 1: In Vitro Inhibitory Activity of NDI-091143 against human ATP-Citrate Lyase.

| Cell Lines                          | Effect                   | Observations                                                             | Reference |
|-------------------------------------|--------------------------|--------------------------------------------------------------------------|-----------|
| Thyroid Cancer (FTC-<br>133, 8505C) | Growth Inhibition        | Dose- and time-<br>dependent<br>suppression of<br>monolayer cell growth. | [14]      |
| Thyroid Cancer (FTC-133, 8505C)     | Reduced<br>Clonogenicity | Dose- and time-<br>dependent<br>suppression of colony<br>formation.      | [14]      |
| Thyroid Cancer (FTC-<br>133, 8505C) | Apoptosis Induction      | Increased proportion of sub-G1 cells and annexin V-positive cells.       | [14]      |

Table 2: Cellular Effects of NDI-091143 in Cancer Cell Lines.



#### **Experimental Protocols**

Detailed methodologies for key experiments cited in the characterization of **NDI-091143** are provided below.

#### **ADP-Glo™** Kinase Assay

This assay is used to measure the enzymatic activity of ACLY by quantifying the amount of ADP produced.

Principle: The assay is a luminescent ADP detection system. After the ACLY reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial ADP concentration and thus to the ACLY activity.[1][3]

#### Protocol Outline:[1][3][4][16]

- Kinase Reaction: Set up the ACLY reaction in a multiwell plate containing the enzyme, substrates (citrate, CoA, and ATP), and the test compound (**NDI-091143**) or vehicle control. Incubate at the appropriate temperature for a set period.
- ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the ACLY reaction and eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This
  reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent
  signal. Incubate for 30-60 minutes at room temperature.
- Measurement: Read the luminescence using a plate-reading luminometer. The signal is stable for several hours.
- Data Analysis: Correlate the luminescence signal to the amount of ADP produced using a standard curve to determine the level of ACLY inhibition.

#### **Cellular Thermal Shift Assay (CETSA)**



CETSA is employed to verify the direct binding of **NDI-091143** to ACLY in a cellular environment.

Principle: The binding of a ligand (**NDI-091143**) to its target protein (ACLY) can increase the protein's thermal stability. CETSA measures the extent of protein aggregation upon heating. In the presence of a binding ligand, the protein will be more resistant to heat-induced denaturation and precipitation.[6][12]

Protocol Outline:[6][9][17]

- Cell Treatment: Treat intact cells with **NDI-091143** or a vehicle control for a specified time.
- Heating: Heat aliquots of the treated cell suspension at a range of different temperatures for a short period (e.g., 3 minutes).
- Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.
- Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
- Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (ACLY) using methods such as Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble ACLY as a function of temperature. A shift in the
  melting curve to a higher temperature in the presence of NDI-091143 indicates target
  engagement.

#### **Clonogenic Survival Assay**

This assay assesses the long-term effect of **NDI-091143** on the ability of single cancer cells to proliferate and form colonies.

Principle: The assay measures the reproductive viability of cells after treatment with a cytotoxic agent. A single cell that can undergo sustained division will form a colony of at least 50 cells. The number of colonies formed is a measure of the surviving fraction of cells.[10][18][19]

Protocol Outline: [10] [13] [18]



- Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes.
- Treatment: Treat the cells with various concentrations of NDI-091143 or a vehicle control.
- Incubation: Incubate the plates for a period of 1 to 3 weeks, depending on the cell line's doubling time, to allow for colony formation.
- Fixing and Staining: After the incubation period, fix the colonies with a solution like methanol or paraformaldehyde and then stain them with a dye such as crystal violet to make them visible.
- Colony Counting: Count the number of colonies containing 50 or more cells in each well or dish.
- Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for the treated groups. The surviving fraction is the ratio of the plating efficiency of the treated cells to that of the control cells.

#### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by **NDI-091143** and the general workflows of the key experimental assays.





Click to download full resolution via product page

Caption: **NDI-091143** inhibits ACLY, blocking acetyl-CoA production and downstream metabolic pathways.



Click to download full resolution via product page

Caption: Workflows for key assays to characterize **NDI-091143**'s effects on ACLY and cancer cells.

#### **Conclusion**

**NDI-091143** represents a significant advancement in the development of targeted therapies that exploit the metabolic vulnerabilities of cancer. Its potent and allosteric inhibition of ACLY effectively disrupts the central carbon metabolism pathways essential for cancer cell



proliferation and survival. The comprehensive data gathered from a suite of biochemical and cell-based assays underscore its potential as a valuable tool for cancer research and a promising candidate for further drug development. This guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the role of **NDI-091143** in the context of cancer cell metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. ACLY inhibitors induce apoptosis and potentiate cytotoxic effects of sorafenib in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. rsc.org [rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of cholesterol metabolism in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 10. How does dysregulated histone acetylation contribute to cancer, and how can this be leveraged for cancer treatment? | Research Archive of Rising Scholars [researcharchive.org]
- 11. Hooked on fat: the role of lipid synthesis in cancer metabolism and tumour development -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of acetylation on tumor metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]



- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NDI-091143: A Deep Dive into its Role in Cancer Cell Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609514#ndi-091143-in-cancer-cell-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com